Cholesteryl hemisuccinate
Overview
Description
Cholesteryl hemisuccinate is a dicarboxylic acid monoester resulting from the formal condensation of the hydroxy group of cholesterol with one of the carboxy groups of succinic acid . It is often used as a detergent to replace cholesterol in protein crystallography, biochemical studies of proteins, and pharmacology . This compound is known for its ability to stabilize large unilamellar vesicles, making it a valuable component in various scientific and industrial applications .
Mechanism of Action
Target of Action
Cholesteryl hemisuccinate (CHEMS) primarily targets cell membranes and DNA polymerase . It is often used to replace cholesterol in the crystallization of membrane proteins . It also inhibits DNA polymerase, a key enzyme involved in DNA replication and repair .
Mode of Action
CHEMS interacts with cell membranes and DNA polymerase to exert its effects. In cell membranes, CHEMS mimics many of the properties of cholesterol, particularly in saturated protein-free lipid membranes . The protonated form of CHEMS closely resembles cholesterol, while the deprotonated form is less similar . This mimicry allows CHEMS to replace cholesterol in certain biochemical processes, such as the crystallization of membrane proteins .
In terms of DNA polymerase, CHEMS acts as an inhibitor, thereby suppressing DNA replication and repair, as well as cell division .
Biochemical Pathways
The primary biochemical pathway affected by CHEMS is the DNA replication and repair pathway . By inhibiting DNA polymerase, CHEMS disrupts the normal functioning of this pathway, leading to a decrease in DNA replication and repair, and ultimately, cell division .
Result of Action
The inhibition of DNA polymerase by CHEMS leads to a decrease in DNA replication and repair, and cell division . This can result in antiproliferative effects , particularly in the context of cancer cells . CHEMS also has hepatoprotective effects, as it can inhibit the hepatotoxicity of acetaminophen (AAP) and prevent AAP-induced apoptosis and necrosis in liver cells .
Action Environment
The action of CHEMS is influenced by the pH of its environment. CHEMS exhibits pH-sensitive polymorphism, meaning its structure and behavior can change depending on the pH . In alkaline and neutral aqueous media, CHEMS can self-assemble into bilayers, mimicking the behavior of cholesterol .
Biochemical Analysis
Biochemical Properties
Cholesteryl hemisuccinate interacts with various biomolecules in biochemical reactions. It self-assembles into bilayers in alkaline and neutral aqueous media . It exhibits pH-sensitive polymorphism and consists of succinic acid esterified to the beta-hydroxyl group of cholesterol . It is also known to inhibit DNA polymerase and DNA topoisomerase, thereby inhibiting DNA replication and repair, as well as cell division .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is an oxidation product of polyunsaturated fatty acid of cholesterol that alters lysosome structure and functions and induces proinflammatory cytokine production in macrophages . It also inhibits DNA polymerase and DNA topoisomerase, thereby inhibiting DNA replication and repair, as well as cell division .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily rooted in its interactions with cell membranes. By interacting with the membrane, this compound can induce alterations in permeability and fluidity, subsequently impacting the activity of embedded proteins, enzymes, and hormones .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, it has been observed that the protonated form of this compound mimics many of the membrane properties of cholesterol quite well, while the deprotonated form is less convincing . This suggests that the effects of this compound on cellular function may vary over time, depending on its state and the conditions of the experiment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cholesteryl hemisuccinate involves the esterification of cholesterol with succinic anhydride. The reaction typically requires a catalyst, such as pyridine, and is carried out under reflux conditions. The resulting product is purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
In industrial settings, this compound is produced by incorporating it into detergent stock solutions. The process involves solubilizing dry detergent in a buffer solution, followed by the addition of this compound. The mixture is then sonicated and mixed until a homogenous distribution is achieved .
Chemical Reactions Analysis
Types of Reactions
Cholesteryl hemisuccinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound peroxide.
Reduction: Reduction reactions can convert this compound back to cholesterol.
Substitution: The ester group in this compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: this compound peroxide.
Reduction: Cholesterol.
Substitution: Various cholesteryl derivatives depending on the nucleophile used.
Scientific Research Applications
Cholesteryl hemisuccinate has a wide range of scientific research applications, including:
Chemistry: Used as a detergent in the crystallization of membrane proteins.
Biology: Stabilizes large unilamellar vesicles for drug delivery systems.
Medicine: Exhibits antiproliferative activity and may be useful as an antitumor agent.
Industry: Acts as a delivery agent for anticancer drugs, oligonucleotides, and antibiotics.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: The parent compound of cholesteryl hemisuccinate, widely known for its role in cell membranes.
Cholesteryl oleate: Another ester of cholesterol, used in similar applications but with different properties.
Cholesteryl palmitate: A cholesterol ester with distinct physical and chemical properties.
Uniqueness
This compound is unique due to its ability to form stable vesicles and its pH-sensitive polymorphism. It is particularly valuable in the crystallization of membrane proteins and as a delivery agent in drug formulations .
Properties
IUPAC Name |
4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O4/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33)/t21-,23+,24+,25-,26+,27+,30+,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNARFZDISHUGS-MIXBDBMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934145 | |
Record name | 4-[(Cholest-5-en-3-yl)oxy]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10934145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1510-21-0 | |
Record name | Cholesteryl hemisuccinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1510-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesteryl succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001510210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(Cholest-5-en-3-yl)oxy]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10934145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholest-5-en-3β-yl hydrogen succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.680 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHOLESTERYL SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3J4KS4201 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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